Ethyl anthranilate

Catalog No.
S578224
CAS No.
87-25-2
M.F
C9H11NO2
M. Wt
165.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl anthranilate

CAS Number

87-25-2

Product Name

Ethyl anthranilate

IUPAC Name

ethyl 2-aminobenzoate

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

InChI

InChI=1S/C9H11NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6H,2,10H2,1H3

InChI Key

TWLLPUMZVVGILS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1N

Solubility

Insoluble (NTP, 1992)
Very soluble in ether, alcohol
Soluble in propylene glycol
SOLUBILITY IN 60% ALCOHOL: 1:7; 70% ALC: 1:2
In water, 410 mg/L at 24 °C (est)
Slightly soluble in water; Soluble in propylene glycol and fixed oils
Soluble (in ethanol)

Synonyms

Ethyl anthranilate

Canonical SMILES

CCOC(=O)C1=CC=CC=C1N

Food Science and Flavoring

Ethyl anthranilate is a widely used flavoring agent, approved by the Food and Drug Administration (FDA) for various food applications. It contributes grape, concord, and berry notes to foods and beverages, commonly found in candies, chewing gum, soft drinks, and alcoholic beverages []. Research focuses on its interaction with other flavoring agents and its impact on the overall sensory perception of food products [].

Repellent and Attractant Properties

Studies explore the repellent properties of ethyl anthranilate against various insects, including mosquitoes, cockroaches, and fruit flies [, ]. This research investigates its potential as a natural and eco-friendly alternative to synthetic repellents. Additionally, some studies suggest its potential as an attractant for specific beetle species [].

Ethyl anthranilate is an organic compound with the chemical formula C9H11NO2C_9H_{11}NO_2. It is a colorless to pale yellow liquid known for its sweet, fruity, grape-like odor, which is milder compared to its methyl ester counterpart. This compound is classified as an ester of anthranilic acid and ethanol, and it has various synonyms including ethyl ortho-aminobenzoate and 2-aminoethylbenzoate . Ethyl anthranilate is widely used in the fragrance industry due to its pleasant aroma and is also recognized for its role in flavoring agents.

The mechanism of action of ethyl anthranilate is primarily related to its interaction with olfactory receptors in the nose. The fruity odor of the molecule arises from its ability to bind to these receptors, triggering a signal transduction pathway that is perceived as a pleasant smell [].

Ethyl anthranilate is generally considered safe for use in food flavorings and cosmetics at approved concentrations. However, it can cause skin irritation and allergic reactions in some individuals [].

, particularly in organic synthesis. One notable reaction is its Michael addition with dimethyl acetylenedicarboxylate (DMAD) and methyl propiolate, which occurs in dichloromethane with ethylaluminium dichloride as a catalyst. The reaction proceeds through multiple steps, yielding both E- and Z-intermediate derivatives, although cyclization does not occur even under reflux conditions .

Additionally, ethyl anthranilate can react with various electrophiles, leading to the formation of functionalized products that are valuable in synthetic chemistry .

The synthesis of ethyl anthranilate can be accomplished through several methods:

  • Esterification: The most common method involves the esterification of anthranilic acid with ethanol in the presence of acid catalysts.
  • Reaction with Sodium Hypochlorite: Another method includes reacting sodium hypochlorite with anthranilic acid under controlled conditions .
  • Microwave-Assisted Synthesis: Some modern approaches utilize microwave-assisted techniques for faster synthesis and higher yields.

Ethyl anthranilate has a broad range of applications:

  • Fragrance Industry: It is extensively used in perfumes and scented products due to its appealing aroma.
  • Food Industry: Employed as a flavoring agent in various food products.
  • Pharmaceuticals: Investigated for potential therapeutic uses due to its biological activity.
  • Agriculture: Sometimes utilized as a natural pesticide due to its insect-repellent properties.

Studies on the interactions of ethyl anthranilate reveal that it can undergo various transformations when exposed to different chemical environments. For instance, its degradation in the atmosphere occurs through reactions with hydroxyl radicals, which significantly affect its persistence and environmental impact . Additionally, research indicates that ethyl anthranilate can interact with other compounds during synthesis processes, leading to diverse product formations.

Similar Compounds: Comparison

Ethyl anthranilate shares structural similarities with several other compounds. Below are some comparable compounds along with their unique characteristics:

CompoundChemical FormulaUnique Features
Methyl anthranilateC8H9NO2C_8H_9NO_2More intense grape-like odor; less stable than ethyl ester.
Benzyl acetateC9H10O2C_9H_{10}O_2Known for its sweet smell; commonly used in perfumes.
Propyl anthranilateC10H13NO2C_{10}H_{13}NO_2Longer carbon chain; different aroma profile.
Ethyl benzoateC9H10O2C_9H_{10}O_2Similar structure but lacks the amino group; used in flavors.

Ethyl anthranilate stands out due to its unique combination of pleasant aroma and biological activity, making it particularly valuable in both perfumery and food applications. Its reactivity allows for diverse synthetic pathways that are not as prevalent in similar compounds.

Physical Description

Ethyl anthranilate is a colorless liquid with a fruity odor. Insoluble in water. (NTP, 1992)
Liquid
Colourless to light yellow liquid; Pleasant aroma resembling orange

Color/Form

Colorless liquid

XLogP3

2.6

Boiling Point

514 °F at 760 mm Hg (NTP, 1992)
268.0 °C
268 °C at 760 mm Hg

Density

1.117 at 68 °F (NTP, 1992)
d204 1.12
1.1174 at 20 °C/4 °C
1.115-1.120

LogP

2.57 (LogP)
2.57
log Kow = 2.57

Odor

Fruity odor
FAINT ORANGE-FLOWERS ODOR

Melting Point

55 °F (NTP, 1992)
13.0 °C
Mp 13 °
13 °C
13°C

UNII

38Y050IUE4

GHS Hazard Statements

Aggregated GHS information provided by 309 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 260 of 309 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 49 of 309 companies with hazard statement code(s):;
H315 (95.92%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (14.29%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.3X10-3 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

87-25-2

Wikipedia

Ethyl anthranilate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

REACTION OF ANTHRANILIC ACID & ETHANOL IN THE PRESENCE OF ACID CATALYSTS
BY ESTERIFICATION OF ANTHRANILIC ACID WITH ETHANOL IN PRESENCE OF ACID CATALYSTS; BY REACTING SODIUM HYPOCHLORITE WITH AN ALKALINE ALCOHOLIC SOLN OF PHTHALIMIDE.

General Manufacturing Information

Benzoic acid, 2-amino-, ethyl ester: ACTIVE
REPORTED USES: 5.9 PPM IN NON-ALCOHOLIC BEVERAGES; 7.6 PPM IN ICE CREAM, ICES; 19 PPM IN CANDY; 23 PPM IN BAKED GOODS; 14 PPM IN GELATINS & PUDDINGS; 79 PPM IN CHEWING GUM.
USEFUL IN CONCORD GRAPE WINE FLAVORS, MANDARIN.
FEMA NUMBER 2421

Storage Conditions

Protect against physical damage. Store in cool, well-ventilated location, away from any area where the fire hazard is acute. Outside or detached storage is preferred. Separate from oxidizing materials.

Dates

Modify: 2023-08-15

RIFM fragrance ingredient safety assessment, ethyl anthranilate, CAS registry number 87-25-2

A M Api, D Belsito, S Bhatia, M Bruze, P Calow, M L Dagli, W Dekant, A D Fryer, L Kromidas, S La Cava, J F Lalko, A Lapczynski, D C Liebler, Y Miyachi, V T Politano, G Ritacco, D Salvito, J Shen, T W Schultz, I G Sipes, B Wall, D K Wilcox
PMID: 25818467   DOI: 10.1016/j.fct.2015.03.017

Abstract




Safe chemical repellents to prevent the spread of invasive ants

Siqi Chen, Hongyu Chen, Yijuan Xu
PMID: 30141233   DOI: 10.1002/ps.5184

Abstract

The red imported fire ant, Solenopsis invicta, is one of the most dangerous invasive species in the world. Fire ants can spread by hiding among plant material and soil that are transported from infested areas in vehicles and vessels. Therefore, efficient repellents may be used to prevent fire ants from infesting transported goods. Although some fire ant repellants have been identified, novel, cost-effective and environmentally friendly materials for fire ant control are still needed. Recent studies with other model insects have suggested readily available, non-toxic alternatives (e.g., anthranilates) to commercial repellents.
We measured the repellent effects of the food additives ethyl anthranilate and butyl anthranilate against nesting by fire ant workers, and the results demonstrated that extremely low concentrations of these compounds can prevent fire ant nesting in pots. The tested compounds remained active at concentrations < 100 µL/L, which is many times lower than the minimum active concentration of any other proposed compound, including the established insect repellent N,N-diethyl-3-methylbenzamide (DEET).
These inexpensive chemicals are safely used by the food and cosmetics industries, and their high efficiency differentiates them as the most promising chemicals for use in preventing the spread of fire ants; thus, these chemicals should be evaluated for further potential applications. © 2018 Society of Chemical Industry.


Toxicity and repellency of two anthranilates against Aedes albopictus Skuse (Diptera: Culicidae)

Ruizhen Zhao, Rulin Wang, Lianshun Zheng, Yating Zhou, Lizhi Wang, Fei Zhao, Babar Hassan, Yijuan Xu
PMID: 31521623   DOI: 10.1016/j.actatropica.2019.105171

Abstract

The ability of Aedes albopictus Skuse to transmit several pathogens to humans makes it a very important mosquito with public health significance. Ecofriendly products as alternatives to synthetic chemicals for the control of mosquito vectors are needed. Therefore, the larvicidal and repellent effects of two nontoxic chemicals, butyl anthranilate (BA) and ethyl anthranilate (EA), at different concentrations were compared in A. albopictus. The repellency persistence of BA and three commercial mosquito repellent products (Liushen repellent spray, DKB Korean, Raid repellent spray) against A. albopictus was compared. The results showed that 0.1% concentrations of BA and EA solutions were highly toxic to A. albopictus larvae, and the mortality rate was >90% after 4 h of treatment. We found that BA was more repellent than EA, and at 0.1% BA and 1% EA, and the repellency rates were 53.62% and 38.47%, respectively. Overall, 5% BA presented a significantly longer repellency time than the three commercial repellent products against female A. albopictus. These results indicate that BA has significant larvicidal and repellent effects and can be exploited further for the development of ecofriendly alternatives to existing toxic chemicals currently used for mosquito control.


Exploration of toxicological impacts following acute and sub-chronic exposure to ethyl anthranilate-loaded mosquito repellent patch

Johirul Islam, Kamaruz Zaman, Srijita Chakrabarti, Pronobesh Chattopadhyay
PMID: 29969653   DOI: 10.1016/j.yrtph.2018.06.020

Abstract

In the recent years, growing concern about the potential toxicity of synthetic repellents has led to the development of environmentally safe non-toxic insect control methods. Present investigation explores the toxicological impacts of ethyl anthranilate-loaded mosquito repellent patch (EAMRP) on respiratory system following acute and sub-chronic inhalation exposure in Wistar rats. Lungs parameters such as enhanced pause, tidal volume, respiration rate, inspiration time, and expiration time were determined using whole body plethysmograph. X-ray, scanning electron microscopy and histology were utilized to study the morphology and microscopical architecture of lungs. Hematological and serum biochemical markers were estimated. Cytokines such as IL-1β, IL-2, and IL-12 were also estimated in bronchoalveolar lavage fluid using ELISA kits. Finally, acute oral and dermal toxicity studies were carried out to study the accidental or intentional poisoning due to the ingestion and skin contact of EAMRP, respectively. The findings demonstrate that inhalation exposure to EAMRP did not pose any significant dose related toxicity in above mentioned experiments. Further, no appreciable toxicity was observed in both acute oral and dermal exposure. Thus, these results revealed the non toxic nature of EAMRP in preclinical studies. Hence, EAMRP can be used successfully as an alternative to existing synthetic repellents without any potential health hazards.


Protection against mosquito vectors Aedes aegypti, Anopheles stephensi and Culex quinquefasciatus using a novel insect repellent, ethyl anthranilate

Johirul Islam, Kamaruz Zaman, Varun Tyagi, Sanjukta Duarah, Sunil Dhiman, Pronobesh Chattopadhyay
PMID: 28666890   DOI: 10.1016/j.actatropica.2017.06.024

Abstract

Growing concern on the application of synthetic mosquito repellents in the recent years has instigated the identification and development of better alternatives to control different mosquito-borne diseases. In view of above, present investigation evaluates the repellent activity of ethyl anthranilate (EA), a non-toxic, FDA approved volatile food additive against three known mosquito vectors namely, Aedes aegypti, Anopheles stephensi and Culex quinquefasciatus under laboratory conditions following standard protocols. Three concentration levels (2%, 5% and 10% w/v) of EA were tested against all the three selected mosquito species employing K & D module and arm-in-cage method to determine the effective dose (ED
) and complete protection time (CPT), respectively. The repellent activity of EA was further investigated by modified arm-in-cage method to determine the protection over extended spatial ranges against all mosquito species. All behavioural situations were compared with the well-documented repellent N,N-diethylphenyl acetamide (DEPA) as a positive control. The findings demonstrated that EA exhibited significant repellent activity against all the three mosquitoes species. The ED
values of EA, against Aedes aegypti, Anopheles stephensi and Culex quinquefasciatus were found to be 0.96%, 5.4% and 3.6% w/v, respectively. At the concentration of 10% w/v, it provided CPTs of 60, 60 and 30min, respectively, against Aedes aegypti, Anopheles stephensi and Culex quinquefasciatus mosquitoes. Again in spatial repellency evaluation, EA was found to be extremely effective in repelling all the three tested species of mosquitoes. Ethyl anthranilate provided comparable results to standard repellent DEPA during the study. Results have concluded that the currently evaluated chemical, EA has potential repellent activity against some well established mosquito vectors. The study emphasizes that repellent activity of EA could be exploited for developing effective, eco-friendly, acceptable and safer alternative to the existing harmful repellents for personal protection against different hematophagous mosquito species.


Exploration of ethyl anthranilate-loaded monolithic matrix-type prophylactic polymeric patch

Johirul Islam, Kamaruz Zaman, Srijita Chakrabarti, Nilutpal Sharma Bora, Manash Pratim Pathak, Santa Mandal, Julfikar Ali Junejo, Pronobesh Chattopadhyay
PMID: 28987374   DOI: 10.1016/j.jfda.2016.11.002

Abstract

Compromised stability of pharmaceutical formulations loaded with volatiles is a serious problem associated with devices designed to deliver volatile compounds. The present study has been focused to evaluate the stability potential of matrix-type polymeric patches composed of volatile ethyl anthranilate for prophylaxis against vector-borne diseases. Ethyl anthranilate-loaded matrix-type polymeric patches were fabricated by solvent evaporation method on an impermeable backing membrane and attached to temporary release liners. Stability testing of the polymeric patches was performed as per the International Conference on Harmonization (ICH) guidelines for 6 months under accelerated conditions. In addition, the quantification of residual solvents was also performed as per the ICH guidelines. After conducting the stability studies for 6 months, the optimized patches showed the best possible results with respect to uniformity of drug content, physical appearance, and other analytical parameters. Furthermore, the amount of residual solvent was found well below the accepted limit. Thus, the present report outlined the analytical parameters to be evaluated to ensure the stability of a certain devices consisting of volatile compounds.


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